molecular formula C14H22N2 B1386224 4-(2-Ethylpiperidin-1-yl)-3-methylaniline CAS No. 1094863-25-8

4-(2-Ethylpiperidin-1-yl)-3-methylaniline

Cat. No.: B1386224
CAS No.: 1094863-25-8
M. Wt: 218.34 g/mol
InChI Key: YYURIJVGKUHVRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Ethylpiperidin-1-yl)-3-methylaniline is a chemical compound that belongs to the class of aniline derivatives It is characterized by the presence of a piperidine ring substituted with an ethyl group and a methyl group attached to the aniline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline typically involves the reaction of 3-methylaniline with 2-ethylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethylpiperidin-1-yl)-3-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aniline group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitro compounds are employed under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted aniline compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Ethylpiperidin-1-yl)-3-methylaniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-Ethylpiperidin-1-yl)-3-methylaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Ethyl-1-piperidinyl)aniline
  • 4-[(2-Ethyl-1-piperidinyl)carbonyl]-1-(3-methylphenyl)-2-pyrrolidinone
  • 2-{3-[(2-Ethyl-1-piperidinyl)carbonyl]phenoxy}-4-methylpyrimidine

Uniqueness

4-(2-Ethylpiperidin-1-yl)-3-methylaniline is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring with an ethyl and methyl group attached to the aniline core makes it a versatile compound with diverse applications.

Properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-3-13-6-4-5-9-16(13)14-8-7-12(15)10-11(14)2/h7-8,10,13H,3-6,9,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYURIJVGKUHVRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C2=C(C=C(C=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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